molecular formula C11H10O3 B1344171 Methyl 2-methyl-1-benzofuran-5-carboxylate CAS No. 117379-97-2

Methyl 2-methyl-1-benzofuran-5-carboxylate

Cat. No. B1344171
M. Wt: 190.19 g/mol
InChI Key: JRCRSXNCAUQMOU-UHFFFAOYSA-N
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Description

Methyl 2-methyl-1-benzofuran-5-carboxylate is a compound that belongs to the class of organic compounds known as benzofurans. These are organic compounds containing a benzene ring fused to a furan ring. Benzofurans are known for their diverse range of biological activities and are used in the synthesis of various pharmacologically active agents .

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through various methods. One approach involves the radical addition cascade cyclization of 1,6-enynes with DMSO under transition-metal-free conditions to construct methylsulfonylated and carbonylated benzofurans . Another method includes a Pd(0)-catalyzed deallylation followed by Pd(II)-catalyzed aminocarbonylative heterocyclization of 1-(2-allyloxyaryl)-2-yn-1-ols to synthesize 2-benzofuran-2-ylacetamides . Additionally, a one-pot reaction of ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate with various substituted salicylaldehydes has been used to synthesize methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be characterized by various spectroscopic methods. For instance, the crystal structure of methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate reveals that the oxygen atom and methyl group of the methylsulfinyl substituent lie on opposite sides of the plane of the benzofuran system, with stabilization by intermolecular aromatic π–π interactions . Similarly, the crystal structure of methyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate is stabilized by aromatic interactions and C—H interactions between a methyl H atom and the furan ring of an adjacent molecule .

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For example, the synthesis of Schiff bases of 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid derivatives involves the reaction of a hydrazide compound with substituted aromatic aldehydes . The reactivity of these compounds allows for the exploration of their antibacterial and antitubercular activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. The presence of different substituents can affect their solubility, melting point, and reactivity. For instance, the introduction of a methylsulfinyl group can lead to the formation of intermolecular interactions that influence the compound's crystal packing and stability . The antimicrobial activity of certain derivatives has been tested, indicating the potential for these compounds to act as pharmacological agents .

Scientific Research Applications

Antimicrobial Activity

Methyl 2-methyl-1-benzofuran-5-carboxylate derivatives have been explored for their antimicrobial potential. For example, derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate have shown antimicrobial activity against a range of Gram-positive cocci, Gram-negative rods, and yeasts. The halogen and aminoalkyl derivatives were synthesized using 5-hydroxy-2-methyl-3-benzofuranocarboxylic acid as a starting material, with their structures confirmed by NMR spectroscopy and, for some compounds, X-ray crystallography (Krawiecka et al., 2012).

Synthesis and Characterization

The compound has also been used in the synthesis of complex organic structures. For example, the synthesis of tribromobenzofuran and tribromobenzopyran derivatives from methyl 2-allyl-4,5,6-tribromo-3-hydroxybenzoate involved palladium(II)-catalyzed oxidative cyclization, demonstrating the versatility of benzofuran derivatives in organic synthesis (Khan & Soma, 2007).

Antituberculosis and Antibacterial Properties

In the search for new antituberculosis agents, 3-Methyl-1-Benzofuran-2-Carbohydrazide, a compound related to the benzofuran family, was synthesized and evaluated, highlighting the potential of benzofuran derivatives in the development of new medicinal compounds (Thorat et al., 2016). Additionally, novel Schiff bases of 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid derivatives were synthesized and showed significant antibacterial and antitubercular activity, further illustrating the bioactive potential of benzofuran derivatives (Bodke et al., 2017).

Lipase-mediated Kinetic Resolution

Benzofuran derivatives have also been used in the study of lipase-mediated kinetic resolution, which is a method used to separate enantiomers of a racemic mixture. This application demonstrates the role of benzofuran compounds in facilitating enantioselective processes in organic chemistry (Ferorelli et al., 2001).

Future Directions

Benzofuran derivatives, including “Methyl 2-methyl-1-benzofuran-5-carboxylate”, have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research could focus on exploring the full therapeutic potential of these compounds for the treatment of various diseases .

properties

IUPAC Name

methyl 2-methyl-1-benzofuran-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-7-5-9-6-8(11(12)13-2)3-4-10(9)14-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCRSXNCAUQMOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)C=CC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methyl-1-benzofuran-5-carboxylate

Synthesis routes and methods I

Procedure details

5-Carboxy-2-methylbenzo[b]furan (1.9 g, 10.7 mmol) was suspended in methanol (50 ml) and concentrated sulfuric acid (0.1 ml) was added, which was followed by reflux under heating for 14 hr. After cooling, a saturated aqueous sodium hydrogencarbonate solution was added. Methanol was evaporated under reduced pressure, and the residue was extracted with methyl t-butyl ether. The organic layer was washed with saturated brine, and dried over anhydrous sodium sulfate. The desiccant was filtered off and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent: hexane/ethyl acetate=9/1) to give the objective compound (1.66 g, 81%) as colorless crystals.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
81%

Synthesis routes and methods II

Procedure details

Methyl 4-hydroxybenzoate (25.51 g), 2,3-dichloropropene (22.33 g) and potassium carbonate (27.65 g) were heated in 2-butanone (150 ml) at 70° C. for 20 hr. The reaction mixture was concentrated, and water was added, which was followed by extraction with toluene. The extract was washed with saturated brine and concentrated. To the concentrate (34.5 g) was added diethyl aniline (100 ml) and the mixture was stirred at 200° C. for 89 hr. After cooing, toluene and concentrated hydrochloric acid were added and the toluene layer was washed with saturated brine, and dried over sodium sulfate. After concentration, formic acid (80 ml) was added to the residue (34.5 g) and the mixture was refluxed for 25 hr. After concentration, ethyl acetate and water were added. The separated toluene layer was washed with a saturated aqueous solution of sodium hydrogencarbonate, dried over magnesium sulfate and concentrated. The residue was purified by silica gel column chromatography to give the objective compound (3.30 g).
Quantity
25.51 g
Type
reactant
Reaction Step One
Quantity
22.33 g
Type
reactant
Reaction Step One
Quantity
27.65 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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